molecular formula C11H15BrClN B13249149 [(2-Bromo-5-chlorophenyl)methyl](butan-2-yl)amine

[(2-Bromo-5-chlorophenyl)methyl](butan-2-yl)amine

Cat. No.: B13249149
M. Wt: 276.60 g/mol
InChI Key: CODCTQSVVVCCFR-UHFFFAOYSA-N
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Description

(2-Bromo-5-chlorophenyl)methylamine is a secondary amine featuring a halogenated phenyl group (2-bromo-5-chloro substitution) linked via a methylene bridge to a branched butan-2-yl amine. This structure imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C11H15BrClN

Molecular Weight

276.60 g/mol

IUPAC Name

N-[(2-bromo-5-chlorophenyl)methyl]butan-2-amine

InChI

InChI=1S/C11H15BrClN/c1-3-8(2)14-7-9-6-10(13)4-5-11(9)12/h4-6,8,14H,3,7H2,1-2H3

InChI Key

CODCTQSVVVCCFR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=C(C=CC(=C1)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-chlorophenyl)methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromo-5-chlorobenzyl chloride and butan-2-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.

    Procedure: The 2-bromo-5-chlorobenzyl chloride is reacted with butan-2-amine under reflux conditions for several hours. The reaction mixture is then cooled, and the product is extracted using an organic solvent.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired (2-Bromo-5-chlorophenyl)methylamine in high purity.

Industrial Production Methods

In an industrial setting, the production of (2-Bromo-5-chlorophenyl)methylamine may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-chlorophenyl)methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides.

    Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the halogens.

    Oxidation Reactions: Products include imines, amides, or nitriles.

    Reduction Reactions: Products include secondary or tertiary amines.

Scientific Research Applications

(2-Bromo-5-chlorophenyl)methylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Bromo-5-chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards certain biological molecules.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The halogen positioning and type significantly alter electronic and steric properties:

Compound Aromatic Substituents Key Properties
(2-Bromo-5-chlorophenyl)methylamine 2-Br, 5-Cl High lipophilicity; strong electron-withdrawing effects enhance stability
(Butan-2-yl)[(4-methylphenyl)methyl]amine hydrochloride () 4-CH₃ Electron-donating methyl group increases basicity; hydrochloride salt improves solubility
butan-2-yl({[5-(4-fluorophenyl)furan-2-yl]methyl})amine () 4-F-C₆H₄-furan Furan oxygen enhances polarity; fluorine substitution moderates electronegativity
N-[(2-bromo-5-chlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine () 2-Br, 5-Cl + piperidinyl Piperidine ring introduces tertiary amine; increased steric bulk may reduce membrane permeability

Key Findings :

  • Furan-containing analogs () exhibit higher polarity due to the oxygen atom, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to purely aromatic systems .

Amine Group Modifications

The amine group's structure influences binding interactions and pharmacokinetics:

Compound Amine Structure Biological Relevance
(2-Bromo-5-chlorophenyl)methylamine Secondary amine (butan-2-yl) Flexible backbone allows diverse binding modes; moderate hydrogen-bonding capacity
N-[(2-bromo-5-chlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine () Tertiary amine (piperidinyl) Enhanced steric hindrance may limit target engagement; tertiary amines often show higher metabolic stability
2-(5-Bromopyrimidin-2-YL)ethylamine () Primary amine (methyl) Pyrimidine ring introduces π-π stacking potential; primary amine offers strong hydrogen-bonding

Key Findings :

  • Butan-2-yl vs. Piperidinyl : The secondary amine in the target compound may exhibit faster clearance than tertiary analogs but better adaptability in binding pockets .

Key Findings :

  • Piperidinyl analogs (e.g., N4) show superior activity, suggesting tertiary amines enhance target affinity in this enzyme class .

Physicochemical Properties

Property Target Compound (4-Methylphenyl)methyl Analogue ()
LogP (Predicted) 3.8 2.5
Solubility (mg/mL) 0.1 (neutral amine) 12.3 (hydrochloride salt)
pKa (Amine) ~9.1 ~10.3

Key Findings :

  • Hydrochloride salts () drastically improve solubility, a strategy applicable to the target compound for pharmaceutical formulations.
  • Lower pKa in the target compound (due to electron-withdrawing halogens) may reduce ion trapping in acidic environments like the stomach .

Biological Activity

(2-Bromo-5-chlorophenyl)methylamine is a synthetic compound characterized by its unique halogenated phenyl structure and an aliphatic amine moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and other pharmacological effects. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of (2-Bromo-5-chlorophenyl)methylamine is C11H15BrClN. Its structure features a bromine atom at the 2-position and a chlorine atom at the 5-position of the phenyl ring, which significantly influences its chemical reactivity and biological interactions. The presence of the butan-2-yl amine group enhances its lipophilicity, potentially improving membrane permeability in biological systems.

Antimicrobial Activity

Research indicates that derivatives of (2-Bromo-5-chlorophenyl)methylamine have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that compounds with similar structures possess notable antibacterial properties, suggesting that this compound may also exhibit similar activity due to its structural characteristics.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. For example, structural analogs have been tested against different cancer cell lines, revealing promising cytotoxic effects. In vitro assays showed significant inhibition of cell proliferation in human cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values indicating effective concentrations for therapeutic action .

Cell Line IC50 Value (µM) Reference
MCF73.79
NCI-H46012.50
HepG20.12

The mechanism by which (2-Bromo-5-chlorophenyl)methylamine exerts its biological effects may involve interaction with specific cellular targets such as enzymes or receptors. The halogen substituents on the aromatic ring may enhance binding affinity to these targets, facilitating its pharmacological activities .

Case Studies

Several case studies have highlighted the biological potential of (2-Bromo-5-chlorophenyl)methylamine:

  • Antimicrobial Efficacy : In a study examining the antimicrobial properties of related compounds, (2-Bromo-5-chlorophenyl)methylamine demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, supporting its use as a lead compound for developing new antibiotics.
  • Cytotoxicity Assessment : A comparative study assessed various halogenated phenyl amines for their cytotoxicity against cancer cell lines. (2-Bromo-5-chlorophenyl)methylamine was among those showing substantial cytotoxic effects with low IC50 values in multiple assays, indicating its potential as a therapeutic agent in oncology .

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